molecular formula CH8BrN5 B2873688 1,3-Diaminoguanidine hydrobromide CAS No. 58631-06-4

1,3-Diaminoguanidine hydrobromide

Cat. No.: B2873688
CAS No.: 58631-06-4
M. Wt: 170.014
InChI Key: YXFUDJSESWAJRD-UHFFFAOYSA-N
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Description

1,3-Diaminoguanidine hydrobromide is a chemical compound with the molecular formula CH8BrN5 and a molecular weight of 170.01 g/mol . It is primarily used in research and development, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diaminoguanidine hydrobromide can be synthesized through the reaction of aminoguanidine hydrochloride with hydrobromic acid. The reaction typically involves dissolving aminoguanidine hydrochloride in methanol, followed by the addition of hydrobromic acid. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes the use of large reaction vessels, precise control of reaction conditions, and purification steps to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Diaminoguanidine hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: It can be reduced to form simpler compounds or intermediates.

    Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen-containing compounds, while reduction can produce simpler amines .

Mechanism of Action

The mechanism of action of 1,3-diaminoguanidine hydrobromide involves its interaction with specific molecular targets and pathways. For example, its cholinesterase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine, which can have various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diaminoguanidine hydrobromide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its dual amino groups make it particularly versatile in synthetic chemistry and biological research .

Properties

IUPAC Name

1,2-diaminoguanidine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH7N5.BrH/c2-1(5-3)6-4;/h3-4H2,(H3,2,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFUDJSESWAJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NN)(N)NN.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=N\N)(\N)/NN.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH8BrN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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